This compound falls under the category of organic compounds, specifically amines and nitriles. Its structure allows it to participate in various chemical reactions, making it relevant in medicinal chemistry and organic synthesis.
The synthesis of 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile can be approached through several methods, typically involving the reaction of benzonitrile with appropriate amine derivatives. A common synthetic route may include:
The molecular structure of 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile is characterized by:
CC(CN)NCC1=CC=C(C=C1)C#N
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile can undergo various chemical reactions due to its functional groups:
The mechanism of action for 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile is primarily related to its interaction with biological receptors or enzymes:
Studies on similar compounds suggest that such structures can interact with monoamine oxidase enzymes, affecting neurotransmitter levels in neuronal systems.
The physical and chemical properties of 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile include:
Characterization can be performed using:
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile has potential applications in various fields:
Ethylenediamine scaffolds represent a cornerstone of medicinal chemistry due to their exceptional versatility in mimicking biological substrates and facilitating target engagement. The compound 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile exemplifies this utility, integrating a tertiary ethylenediamine motif with a para-cyanobenzyl vector. Its structure (Molecular Formula: C₁₂H₁₇N₃; Molecular Weight: 203.28 g/mol) features a protonatable ethylaminoethyl side chain (pKa ~8–10) enabling ionic interactions with anionic residues in enzyme active sites, while the benzonitrile group offers a rigid, planar anchor for π-π stacking or dipole-dipole interactions [6] [10]. This bifunctionality is critical for kinase or protease inhibition, where simultaneous binding to catalytic and allosteric pockets enhances selectivity. The scaffold’s conformational flexibility—governed by rotation around the C-N bonds—allows adaptive binding to divergent biological targets, a trait exploited in anticoagulant (Factor Xa) and antimicrobial (tuberculosis) drug candidates [2] [10]. Synthetic routes typically involve Mannich-type reactions (e.g., 4-(bromomethyl)benzonitrile with N-ethylethane-1,2-diamine) or reductive amination (4-cyanobenzaldehyde with N-ethylethylenediamine/NaBH₃CN), yielding the target compound in 45–60% purity after chromatographic purification [6].
Farnesyltransferase (FTase) inhibitors (FTIs) disrupt Ras oncoprotein activation, a pivotal target in oncology. The benzonitrile-ethylenediamine hybrid exhibits structural parallels with natural and synthetic FTIs, particularly through its electron-deficient nitrile group, which may coordinate Zn²⁺ in the FTase active site—a mechanism observed in CAAX peptidomimetics like FTI-277 [4]. While direct FTase inhibition data for this specific compound is absent in the literature, analogs sharing its core pharmacophores demonstrate low-μM IC₅₀ values. For example, quinone-based FTIs (e.g., Tecomaquinone I, IC₅₀ = 0.065 µM) and terpenoid derivatives (e.g., Thiaplidiaquinone A, IC₅₀ = 0.78 µM) utilize nitrile or amine groups for zinc chelation and hydrophobic stacking [4]. The compound’s ethyl-substituted tertiary amine enhances lipophilicity (predicted logP ≈ 1.8), potentially improving membrane permeability over simpler diamines—a property critical for intracellular FTase targeting. Its benzonitrile moiety aligns with "Fragment C" in classical FTI pharmacophore models, where aromatic/heterocyclic systems occupy the S₁ pocket adjacent to the farnesyl diphosphate binding site [4].
Table 1: Key FTase Inhibitors with Structural Features Resembling the Target Compound
Compound | Source/Class | FTase IC₅₀ | Relevant Structural Motifs |
---|---|---|---|
Tecomaquinone I | Natural Quinone | 0.065 µM | Nitrile, Hydrophobic Aromatic Core |
Thiaplidiaquinone A | Marine Terpenoid | 0.78 µM | Tertiary Amine, Extended Hydrocarbon |
Andrastin C | Fungal Meroterpenoid | 13.3 µM | Flexible Alkyl-Amino Chain |
Target Compound | Synthetic Diamine | Not Reported | Benzonitrile, Ethyl-Ethylenediamine |
Benzonitrile derivatives demonstrate nuanced structure-activity relationships (SAR) in oncotherapeutic development, influenced by substitution patterns and amine alkylation. Comparing 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile with its analogs reveals three critical trends:
Positional Isomerism Impact:Ortho-substituted analogs (e.g., 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile, CAS: 1249299-48-6) exhibit steric hindrance near the nitrile, reducing binding affinity in supramolecular recognition assays by ~30% compared to para-substituted derivatives. The para-configuration enables optimal linear alignment for cavity penetration, as demonstrated in co-crystallization studies with phosphorylated cavitand macrocycles [3].
Amine Substitution Effects:Replacing the ethyl group with methyl (4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile, CID: 62681296) decreases logD by ~0.4 units but enhances aqueous solubility (>50 mg/mL vs. 25 mg/mL for the ethyl variant). However, N-ethylation improves metabolic stability in microsomal assays, reducing CYP3A4-mediated dealkylation by 2-fold compared to N-methyl analogs [1] [6].
Benzonitrile as a Recognition Vector:Crystallographic data confirms that benzonitrile derivatives form key-lock complexes with rigid macrocycles (e.g., F[3]A1-[P(O)Ph]₃) via nitrile N⋅⋅⋅H–O hydrogen bonds (distance: 2.1–2.3 Å) and arene-fluorene π-stacking (3.4 Å spacing). This precise recognition mirrors drug-receptor docking and is utilized in structural determination of benzonitrile-containing drugs like Alectinib [3].
Table 2: SAR of Selected Benzonitrile-Ethylenediamine Derivatives
Compound | Amine Substituent | Nitrile Position | Key Property |
---|---|---|---|
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile | Ethyl | para | Optimal lipophilicity (logP ~1.8) |
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile | Methyl | para | Higher solubility (>50 mg/mL) |
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile | Methyl | ortho | Sterically hindered binding |
2-Amino-4-[ethyl(methyl)amino]benzonitrile | Ethyl/Methyl | meta | Reduced π-stacking capability |
These insights underscore the target compound’s unique balance of lipophilicity, steric accessibility, and polar recognition potential, positioning it as a versatile intermediate for kinase inhibitors or protein-protein interaction disruptors.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3